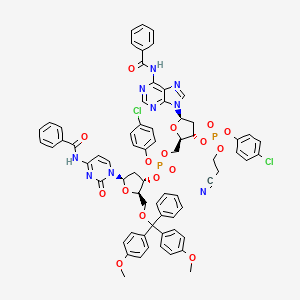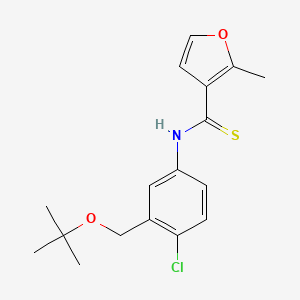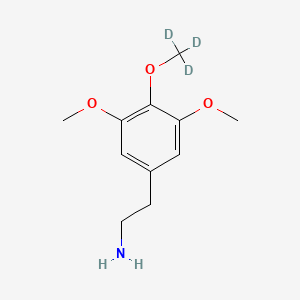
Mescaline, 4-trideuteromethoxy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mescaline, 4-trideuteromethoxy, is a derivative of mescaline, a naturally occurring psychedelic protoalkaloid of the substituted phenethylamine class. Mescaline is known for its hallucinogenic effects, which are comparable to those of lysergic acid diethylamide and psilocybin . The compound is primarily found in certain cacti, such as peyote (Lophophora williamsii) and San Pedro cactus (Echinopsis pachanoi) .
Méthodes De Préparation
The synthesis of mescaline, 4-trideuteromethoxy, involves several steps. One common method starts with the amination of 2-(3,4,5-trimethoxyphenyl)acetic acid with ammonia in a polar aprotic solvent. This is followed by the reduction of 3,4,5-trimethoxyphenylacetamide using a mixture of lithium aluminium hydride and aluminium chloride, along with a coupling agent such as carbonyldiimidazole . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
Mescaline, 4-trideuteromethoxy, undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminium hydride and sodium borohydride.
Substitution: This can occur under various conditions, often involving halogenation or nitration reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of mescaline can lead to the formation of 3,4,5-trimethoxybenzoic acid .
Applications De Recherche Scientifique
Mescaline, 4-trideuteromethoxy, has several scientific research applications:
Chemistry: It is used as a reference compound in the study of psychedelic substances and their analogs.
Industry: It is used in the synthesis of other compounds and as a standard in analytical chemistry.
Mécanisme D'action
Mescaline, 4-trideuteromethoxy, exerts its effects primarily through the activation of the serotonin 5-HT2A receptor . This activation leads to the release of calcium from the endoplasmic reticulum, which in turn affects various signaling pathways within the cell. The compound’s hallucinogenic effects are thought to result from its interaction with these pathways, altering perception and cognition .
Comparaison Avec Des Composés Similaires
Mescaline, 4-trideuteromethoxy, is similar to other psychedelic compounds such as lysergic acid diethylamide, psilocybin, and 3,4-methylenedioxymethamphetamine . it is unique in its specific molecular structure and the presence of deuterium atoms, which can affect its pharmacokinetics and metabolic stability. Other similar compounds include:
3,4,5-trimethoxyphenethylamine: The parent compound of mescaline.
3,4-methylenedioxyamphetamine: A related psychedelic phenethylamine.
2,5-dimethoxy-4-methylamphetamine: Another psychedelic compound with similar effects.
Propriétés
Numéro CAS |
1020518-87-9 |
|---|---|
Formule moléculaire |
C11H17NO3 |
Poids moléculaire |
214.28 g/mol |
Nom IUPAC |
2-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C11H17NO3/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7H,4-5,12H2,1-3H3/i3D3 |
Clé InChI |
RHCSKNNOAZULRK-HPRDVNIFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)CCN)OC |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



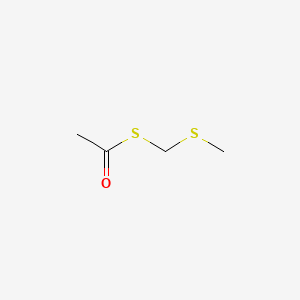
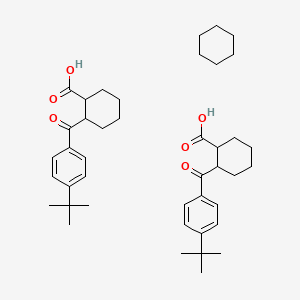
![2-cyanoethyl-[7-(diethylamino)phenoxazin-3-ylidene]-methylazanium;tetrachlorozinc(2-)](/img/structure/B12759084.png)

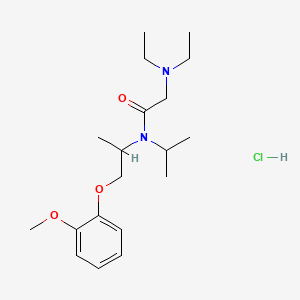
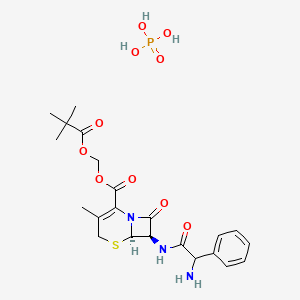
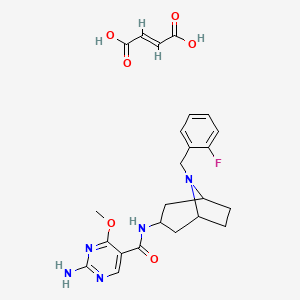
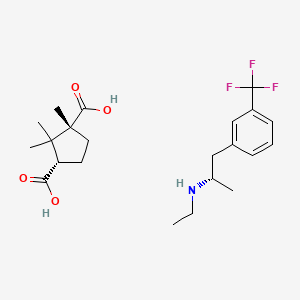
![N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12759124.png)

